N-(4-chlorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine
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Description
N-(4-chlorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C18H14ClN5O and its molecular weight is 351.79. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a naphthyridine core substituted with a chlorophenyl group and an oxadiazole moiety. The structural formula can be represented as follows:
This structure is pivotal in determining its biological interactions and efficacy.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives containing oxadiazole rings have shown potent activity against various bacterial strains.
Table 1: Antibacterial Efficacy of Related Compounds
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound A | E. coli | 2 µg/mL | |
Compound B | S. aureus | 1 µg/mL | |
Compound C | P. aeruginosa | 0.5 µg/mL |
The MIC values indicate that these compounds exhibit varying degrees of potency against key pathogens, suggesting that structural modifications can enhance antibacterial activity.
The mechanism underlying the antibacterial activity of these compounds often involves the inhibition of essential bacterial enzymes or pathways. For instance, studies have suggested that certain oxadiazole derivatives act as inhibitors of the fatty acid synthesis pathway in bacteria by targeting specific enzymes such as enoyl-acyl carrier protein reductase (ecKAS III) . This inhibition results in reduced bacterial growth and viability.
Case Study: Inhibition of ecKAS III
A notable study demonstrated that a related compound exhibited an IC50 value of 5.6 µM against ecKAS III, indicating strong inhibitory potential. This finding aligns with the observed antibacterial activity against multiple strains, reinforcing the hypothesis that enzyme inhibition is a critical mechanism for these compounds .
Cytotoxicity and Selectivity
While exploring the biological activities of this compound, it is essential to evaluate its cytotoxicity to ensure selectivity towards bacterial cells over human cells. Preliminary data suggest that modifications to the oxadiazole ring can lead to decreased cytotoxic effects while maintaining antibacterial efficacy .
Table 2: Cytotoxicity Profile
Properties
IUPAC Name |
N-(4-chlorophenyl)-7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-10-3-8-14-16(23-13-6-4-12(19)5-7-13)15(9-20-17(14)21-10)18-22-11(2)24-25-18/h3-9H,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOMXDMCTMGTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Cl)C4=NC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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